Compound Description: Olmesartan medoxomil, chemically known as (5-methyl-2-oxo-2H-1,3-dioxol-4-yl)-methyl-4-(2-hydroxypropan-2-yl)-2-propyl-1-(-[2-(2H-1,2,3,4-tetrazol-5-yl)-phenyl]phenylmethyl)-1H-imidazole-5-carboxylate, is a prodrug that is hydrolyzed in the gastrointestinal tract to its active metabolite, olmesartan. Olmesartan is a selective angiotensin II receptor blocker used to treat hypertension. []
Relevance: Olmesartan Medoxomil, like 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, contains a tetrazole ring. Both compounds share this specific heterocyclic motif within their structures. []
Compound Description: (2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one is a chalcone derivative featuring a triazole ring substituted with a p-tolyl group. The compound's crystal structure has been determined, revealing interesting conformational features and molecular packing arrangements. []
Relevance: This compound is related to 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea by the presence of the p-tolyl substituent. Both compounds share this common aromatic moiety. []
Compound Description: These compounds are a series of Ethyl/methyl 4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. They were synthesized using a green heterogeneous catalyst in a one-pot three-component reaction involving aldehydes, acetoacetate, and urea. []
Relevance: The core structure of these compounds is based on the pyrimidine ring system, which, although different from the tetrazole in 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, exemplifies another class of nitrogen-containing heterocycles often investigated for their biological activities. []
Compound Description: These are a series of dihydropyrimidines prepared through a multi-step synthesis, ultimately utilizing a Biginelli reaction with various aldehydes. These derivatives have been screened for antimicrobial, antifungal, and antimalarial activity. []
Relevance: Similar to the previous set of compounds, these derivatives also belong to the dihydropyrimidine class, further highlighting the exploration of different heterocyclic systems for potential pharmaceutical applications. This connects to the overall context of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea as a compound containing a heterocyclic motif. []
Compound Description: HX-1920 is a compound investigated for its protective effect against cisplatin-induced nephrotoxicity in rats. It was found to significantly reduce the toxic effects of cisplatin without affecting its antitumor activity. []
Relevance: HX-1920 also contains a tetrazole ring, highlighting the relevance of this functional group in medicinal chemistry. This reinforces the potential for diverse biological activities associated with compounds containing this motif, similar to 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea. []
Compound Description: This series of compounds was synthesized via a multi-step reaction, beginning with a Biginelli reaction to form a dihydropyrimidine scaffold. They were evaluated for their antioxidant activity. []
Relevance: While the final structures are different, the initial step of using a Biginelli reaction to construct a dihydropyrimidine core highlights a common synthetic strategy used to build diverse heterocyclic compounds. This relates to the broader field of heterocyclic chemistry, in which 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea also belongs. []
Compound Description: These are a group of compounds synthesized through a Pechmann condensation reaction, with a focus on 3-unsubstituted derivatives. The synthesis and limitations of this method are discussed in the paper. []
Relevance: The synthesis of the parent ring system of these compounds involves the reduction of 1,2,3,4-tetrahydro-3-(phenylmethyl)-8-[(1-phenyl-1H-tetrazol-5-yl)oxy]-5H-[1]benzopyrano[3,4-c]pyridin-5-one, a structure that incorporates a tetrazole moiety. This connection reinforces the prevalence of the tetrazole ring in different synthetic strategies and the development of various bioactive compounds, just as 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea contains this specific heterocycle. []
Compound Description: This is a series of compounds synthesized through a multi-step procedure involving deprotection and condensation reactions. These compounds feature a dioxaphosphepino[5,6-c]pyrazole core with various substituents, including p-tolyl. []
Relevance: The presence of the p-tolyl group as a substituent in this series links it to 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea. This shared structural feature suggests a potential interest in exploring the effects of the p-tolyl group on the biological activities of these different chemical entities. []
Compound Description: This compound is part of a series of pyridylpyrazole amides containing benzothiazole, thiourea, and urea moieties. It exhibits strong insecticidal activity against the diamondback moth, even exceeding the potency of the commercial insecticide triflumuron. []
Relevance: While structurally distinct from 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, this compound, along with others in the series, emphasizes the exploration of novel heterocyclic scaffolds, including pyrazoles and benzothiazoles, for developing new pesticides. This aligns with the general theme of research focused on heterocyclic compounds and their diverse biological applications, which also encompasses 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea. []
Compound Description: This compound, belonging to the same series as 3b, also exhibits potent insecticidal activity, comparable to triflumuron, against the diamondback moth. Additionally, it displays promising fungicidal activity against various fungi. []
Relevance: The presence of both insecticidal and fungicidal activities within this series of compounds, including 6e, underlines the potential of exploring structurally diverse heterocyclic frameworks for developing new agrochemicals. This reinforces the importance of research into compounds like 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, which also incorporates a heterocyclic motif. []
Compound Description: Another member of the pyridylpyrazole amide series, this compound exhibits notable insecticidal activity against the diamondback moth, highlighting the effectiveness of this particular scaffold against this specific pest. []
Relevance: The consistent insecticidal activity observed across this series, including 7c, further validates the exploration of such structural motifs for developing new pest control solutions. This research direction aligns with the overarching focus on investigating heterocyclic compounds, including 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, for their potential applications in various fields. []
Compound Description: This compound, part of the pyridylpyrazole amide series, stands out due to its broad-spectrum fungicidal activity against a range of fungi, including Sclerotinia sclerotiorum, Cercospora arachidicola, Physalospora piricala, and Rhizoctonia cerealis. Its efficacy is comparable to commercially available fungicides. []
Relevance: The fungicidal activity displayed by 7f, along with other compounds in the series, emphasizes the versatility of these pyridylpyrazole amides as potential agrochemicals. This further supports the relevance of research into structurally related heterocyclic compounds like 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea for their potential applications in diverse fields, including agriculture. []
Compound Description: This compound, a member of the pyridylpyrazole amide series, exhibits promising insecticidal activity against the diamondback moth, showcasing the continued efficacy of this scaffold in controlling this particular pest. []
Relevance: The repeated demonstration of insecticidal activity across this series, including 7g, strengthens the rationale for exploring these pyridylpyrazole amides as potential lead compounds for the development of new insecticides. This research direction aligns with the broader interest in heterocyclic compounds, such as 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, for their diverse biological activities. []
Compound Description: These compounds are a series of 1,2,4-triazoles substituted with cyclic ketals, specifically 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes. They have been reported to possess moderate antiradical activity, with certain substitutions, such as hexylthiosulfonyl, arylureido, or arylthioureido fragments in the para-position of the aryl ring, showing enhanced radical scavenging ability. []
Relevance: This series of compounds features a triazole ring, a heterocyclic motif also present in 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, although the specific substitution patterns and the overall scaffold differ. The exploration of antiradical activity in these dioxolane-substituted triazoles highlights the potential for developing novel antioxidants with a focus on heterocyclic chemistry. []
Compound Description: This specific compound is a derivative of the 2,2-disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes series and exhibits the most potent antiradical activity among the tested compounds. Its structure includes a hexylthiosulfonyl substituent, which contributes to its enhanced radical-scavenging properties. []
Relevance: The potent antiradical activity of compound 10 highlights the potential for designing and optimizing heterocyclic compounds with specific substitutions to achieve desired biological effects. This reinforces the broader significance of research into compounds like 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, as it exemplifies a molecule with a specific heterocyclic scaffold that may also possess diverse biological activities depending on its substitution pattern. []
RG 12525
Compound Description: RG 12525, chemically known as 2-[[4-[[2-(1H-tetrazol-5-ylmethyl)phenyl]methoxy]phenoxy]methyl]quinoline, was a drug candidate under investigation for the treatment of type II diabetes. Clinical studies identified its tetrazole N2-glucuronide conjugate as the predominant metabolite in plasma. []
Relevance: RG 12525 shares a structural similarity with 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea due to the presence of a tetrazole ring directly linked to a methylene group. This connection emphasizes the importance of tetrazole-containing compounds in drug development and highlights the potential for diverse biological activities associated with this specific structural motif. []
RG 12525 N2-glucuronide (RPR 241098)
Compound Description: RPR 241098 is the major metabolite of RG 12525 in humans, formed through N2-glucuronidation. It reaches high plasma levels following oral administration of RG 12525. []
Relevance: RPR 241098, as the primary metabolite of RG 12525, demonstrates the metabolic fate of a tetrazole-containing drug in humans. The high plasma levels observed for this glucuronide conjugate highlight the significance of understanding the metabolic pathways of compounds like 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, which also contain a tetrazole ring, for their potential use as therapeutic agents. []
Compound Description: This series of compounds, featuring both pyrazole and triazole rings, was designed and synthesized for their potential anticancer and antibacterial properties. Several compounds in this series displayed significant antibacterial activity against various gram-positive and gram-negative bacteria. Compound 4g showed activity against a renal cancer cell line. []
Relevance: The inclusion of a triazole ring in these compounds directly links them to 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, highlighting the exploration of triazole-containing compounds for their biological activities. The observed anticancer and antibacterial properties of these compounds emphasize the versatility of heterocyclic scaffolds in drug discovery. []
Compound Description: This series of compounds, featuring a tetrazole ring and a triazole ring, was synthesized and evaluated for its anticancer and antibacterial activities. Some compounds demonstrated significant antibacterial activity against a panel of gram-positive and gram-negative bacteria. []
Relevance: The presence of both a tetrazole ring and a triazole ring in these compounds directly relates them to 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea. This connection emphasizes the significance of combining these heterocyclic motifs in drug design and their potential for generating molecules with diverse biological activities, including anticancer and antibacterial properties. []
Linifanib
Compound Description: Linifanib is a potent receptor tyrosine kinase inhibitor used in cancer treatment. It exhibits inhibitory activity against various receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs). []
Relevance: While not directly structurally analogous to 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, Linifanib exemplifies a successful drug molecule containing a urea moiety, similar to the target compound. This shared feature highlights the importance of the urea functional group in medicinal chemistry and its potential for contributing to the development of various bioactive compounds. []
Compound Description: L-365,260 is a selective cholecystokinin (CCK) B antagonist that strongly potentiates antinociception mediated by endogenous enkephalins. It was found to enhance the antinociceptive effects of the enkephalin-catabolizing enzyme inhibitor RB 101 in rat tail-flick and mouse hot-plate tests. []
Relevance: While structurally distinct from 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, L-365,260, like Linifanib, also contains a urea moiety. This common functional group underscores the relevance of urea derivatives in medicinal chemistry and their potential for generating compounds with diverse pharmacological activities. []
Compound Description: PD-134,308 is another selective CCK B antagonist that, similar to L-365,260, strongly potentiates antinociception induced by endogenous enkephalins. It enhances the antinociceptive effects of RB 101, an inhibitor of enkephalin-degrading enzymes, in both the rat tail-flick test and the mouse hot-plate test. []
Relevance: Although structurally different from 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, PD-134,308, along with L-365,260, highlights the importance of CCK B antagonists in modulating pain perception. Both compounds demonstrate the therapeutic potential of targeting CCK B receptors for pain management. []
Compound Description: RB 211 is a selective CCK B antagonist that enhances the antinociceptive effects of endogenous enkephalins. Similar to L-365,260 and PD-134,308, it significantly potentiates the antinociception induced by RB 101, an inhibitor of enkephalin-catabolizing enzymes. []
Relevance: Despite having a different structure compared to 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, RB 211, along with L-365,260 and PD-134,308, highlights the role of CCK B antagonists in modulating pain perception and their potential as therapeutic agents for pain relief. []
Compound Description: This is a series of compounds synthesized using similar procedures as the previously mentioned 1-(1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6yl)-3-(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl) ureas. These compounds feature a dioxaphosphepino[5,6-c]pyrazole core and differ in their amide substituents. []
Relevance: These compounds, along with the aforementioned ureas, showcase the versatility in modifying the amide portion of these molecules, highlighting a strategy for generating structural diversity and potentially exploring a range of biological activities within this scaffold. While the core structure is distinct from 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, the concept of structural modification around a central scaffold is a common approach in medicinal chemistry. []
Compound Description: This series of compounds, prepared using similar synthetic procedures as the nitrobenzoxazole derivatives, also features a dioxaphosphepino[5,6-c]pyrazole core and differs in the heterocyclic substituent (benzothiazole instead of nitrobenzoxazole) and the amide portion. []
Relevance: This series, along with the nitrobenzoxazole-containing compounds, demonstrates the potential for exploring structural modifications not only around the amide functionality but also within the core heterocyclic scaffold. While distinct from 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, this approach of diversifying the core structure is a common strategy in medicinal chemistry for discovering new compounds with improved or altered biological properties. []
Compound Description: This series of ureas is prepared using similar methods as the nitrobenzoxazole derivatives, but incorporates a benzothiazole substituent instead of nitrobenzoxazole. Various aryl groups are present in the urea portion, including p-tolyl. []
Relevance: Similar to the other dioxaphosphepino[5,6-c]pyrazole derivatives, this series emphasizes the modification of substituents around the central scaffold to explore different biological activities. The inclusion of the p-tolyl group in some of these ureas links them to 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, suggesting a potential interest in evaluating the influence of this specific aryl group on the biological properties of these diverse chemical entities. []
Compound Description: This compound is a factor Xia inhibitor, and several of its crystalline forms and solvates have been characterized. These forms have potential utility in treating thromboembolic disorders. [] []
Relevance: This compound, like 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, contains a tetrazole ring, underscoring the importance of this heterocycle in medicinal chemistry, especially for targets related to coagulation and thrombosis. [] []
Compound Description: Candesartan, chemically named 2-ethoxy-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-1,3-benzodiazole-7-carboxylic acid, is an angiotensin II receptor blocker used to treat hypertension and heart failure. It is often used in combination with hydrochlorothiazide and amlodipine to enhance its therapeutic effects. []
Relevance: Candesartan, similar to 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, incorporates a tetrazole ring. This shared structural feature highlights the significance of tetrazole-containing compounds in cardiovascular medicine, particularly for managing hypertension and related conditions. []
SC-54629
Compound Description: SC-54629 is an insurmountable angiotensin receptor antagonist, meaning that its antagonism of angiotensin II cannot be overcome by increasing agonist concentration. This unique property is attributed to its slow dissociation rate from the angiotensin type 1 (AT1) receptor. []
Relevance: Although SC-54629 has a different structure compared to 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, both compounds highlight the importance of understanding receptor binding kinetics and their implications for pharmacological activity. The insurmountable nature of SC-54629's antagonism demonstrates how specific structural features can influence drug-receptor interactions and therapeutic outcomes. []
Compound Description: PS200981 is a potent and selective inhibitor of the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in inflammatory responses. It exhibits strong inhibitory activity against both the α and β isoforms of p38 kinase and effectively blocks the production of inflammatory cytokines like TNF. []
Relevance: Despite the structural differences, PS200981, like 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, features an amide functionality. This shared structural element highlights the relevance of amide groups in medicinal chemistry and their potential contribution to the development of compounds with diverse biological activities. []
Compound Description: PS166276 is a highly selective p38 MAP kinase inhibitor with enhanced potency and reduced cytotoxicity compared to PS200981. It effectively blocks the production of inflammatory cytokines in both in vitro and in vivo models, demonstrating its potential as a therapeutic agent for inflammatory disorders. []
Relevance: PS166276, similar to PS200981 and 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, contains an amide group. The presence of this common functional group underscores the importance of amides in drug development and their ability to contribute to a wide range of pharmacological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.